molecular formula C10H11BrClNO B2849780 N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide CAS No. 851169-51-2

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide

Cat. No.: B2849780
CAS No.: 851169-51-2
M. Wt: 276.56
InChI Key: YUFDWBRCRGFBER-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide is an organic compound with the molecular formula C10H11BrClNO. This compound is characterized by the presence of a bromophenyl group, a chloro group, and a methylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide typically involves the reaction of 2-bromobenzyl chloride with N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-2-chloro-N-methylacetamide
  • N-[(2-fluorophenyl)methyl]-2-chloro-N-methylacetamide
  • N-[(2-iodophenyl)methyl]-2-chloro-N-methylacetamide

Uniqueness

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. This uniqueness makes it valuable in specific research and industrial applications.

Biological Activity

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide is an organic compound notable for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11BrClNO
  • Molecular Weight : Approximately 276.56 g/mol
  • Functional Groups : This compound features a bromine atom attached to a phenyl group, a chloro group, and an acetamide functional group, which contributes to its chemical reactivity and potential biological activity.

This compound's biological activity is hypothesized to stem from its interaction with specific molecular targets, including enzymes and receptors involved in various disease pathways. Preliminary studies suggest that it may:

  • Inhibit certain enzymes linked to inflammation and cancer progression.
  • Act as a ligand for G-protein-coupled receptors, potentially modulating immune responses.

Biological Activity

The compound exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties, making it a candidate for further studies in infectious diseases.
  • Anti-inflammatory Effects : The presence of halogenated groups may enhance its anti-inflammatory potential, relevant for conditions such as arthritis or other inflammatory diseases .
  • Anticancer Properties : Research suggests that compounds with similar structures have shown efficacy in inhibiting cancer cell growth, indicating this compound may also be effective against certain cancer types .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against various pathogens,
Anti-inflammatoryPotential modulation of inflammatory pathways,
AnticancerInhibition of cancer cell proliferation

Case Study: Anticancer Screening

In a study conducted by Fayad et al. (2019), a library of compounds was screened for anticancer activity using multicellular spheroids as a model. This compound was identified as a promising candidate due to its ability to inhibit tumor growth effectively. The study highlighted the importance of further pharmacological evaluation to elucidate the specific mechanisms behind its anticancer effects .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : Reacting 2-bromobenzyl chloride with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions.
  • Hydrolysis Reactions : The amide bond can undergo hydrolysis under acidic or basic conditions, allowing for the exploration of various derivatives.

Future Directions

Future research should focus on:

  • Molecular Docking Studies : To predict binding affinities and interactions with target proteins.
  • In Vitro Assays : To assess biological efficacy and elucidate mechanisms of action.
  • Clinical Trials : To evaluate safety and effectiveness in human subjects.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFDWBRCRGFBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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